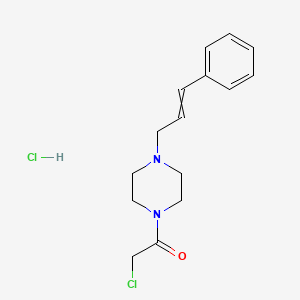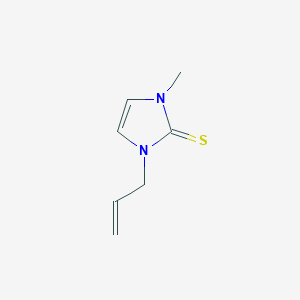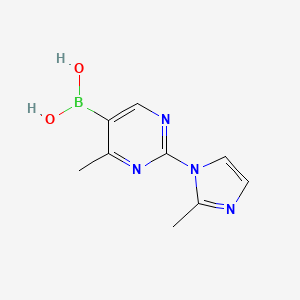
2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C15H20Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with cinnamyl chloride and chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained in the form of a hydrochloride salt, which is more stable and easier to handle than the free base form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: The major products are substituted piperazines.
Oxidation Reactions: The major products are ketones or carboxylic acids.
Reduction Reactions: The major products are alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drugs for neurological disorders and cancer.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It is used as a tool compound to study the biological activity of piperazine derivatives and their interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors and ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride: This compound has a similar structure but contains a pyrazine ring instead of a cinnamyl group.
2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: This compound has a similar structure but contains a chloroacetyl group instead of a cinnamyl group.
Uniqueness
2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties. The cinnamyl group can enhance the compound’s ability to interact with certain biological targets and can also influence its solubility and stability .
Propriétés
Formule moléculaire |
C15H20Cl2N2O |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2-chloro-1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-13-15(19)18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14;/h1-7H,8-13H2;1H |
Clé InChI |
MIOZZVGBBMQHMW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acrylamide](/img/structure/B14092054.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)

![tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B14092068.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092090.png)
![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)


![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)
![2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)
![8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
